Differential Anti-Proliferative Potency in Human Endometrial Cancer Cells vs. alpha-Chaconine
In a head-to-head comparison using the RL95-2 human endometrial cancer cell line, alpha-solanine exhibited a higher IC50 value (26.27 µM) compared to alpha-chaconine (4.72 µM), indicating it is a less potent anti-proliferative agent in this specific cellular context [1]. The positive control MPP had an IC50 of 20.01 µM and API-1 was 56.67 µM. This demonstrates that while both are glycoalkaloids from the same source, their relative potency is not equivalent, and alpha-solanine provides a less cytotoxic baseline for studying modulation of the Akt and ERα pathways.
| Evidence Dimension | Cytotoxicity (Cell Viability Reduction) |
|---|---|
| Target Compound Data | IC50 = 26.27 µM |
| Comparator Or Baseline | alpha-Chaconine: IC50 = 4.72 µM; MPP: IC50 = 20.01 µM; API-1: IC50 = 56.67 µM |
| Quantified Difference | alpha-Solanine is approximately 5.6-fold less potent than alpha-chaconine. |
| Conditions | RL95-2 human endometrial cancer cell line, assessed by Real-Time Cell Analyzer (xCELLigence) and SRB assay. |
Why This Matters
This quantifiable difference in potency is critical for researchers designing dose-response studies, ensuring the selection of the appropriate glycoalkaloid for the desired cellular effect without off-target toxicity.
- [1] MDPI. (2018). α-Chaconine and α-Solanine Inhibit RL95-2 Endometrium Cancer Cell Proliferation by Reducing Expression of Akt (Ser473) and ERα (Ser167). Nutrients, 10(6), 672. View Source
